molecular formula C10H7ClN2O2 B1457277 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide CAS No. 855841-14-4

5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B1457277
CAS No.: 855841-14-4
M. Wt: 222.63 g/mol
InChI Key: BOOJFIOTCAUJQA-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis of 1,3-Oxazole Derivatives

1,3-Oxazoles, including compounds like 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide, are significant due to their presence in a variety of applications spanning medicinal, pharmaceutical, agrochemical, and material sciences. Research has shown that these derivatives, with 1,3-oxazole as a core sub-unit, exhibit a broad utility. The synthetic methodologies for these derivatives are diverse, often involving metal-dependent strategies, highlighting the chemical interest in developing novel 1,3-oxazole analogues for various scientific applications (Shinde et al., 2022).

Antimicrobial and Pharmacological Effects of Phenolic Acids

Although not directly related to this compound, the study of phenolic acids such as Chlorogenic Acid (CGA) demonstrates the wide range of biological and pharmacological effects these compounds can have. CGA, for instance, has shown antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties among others. Such studies underline the potential therapeutic roles of compounds with similar structures or functional groups, paving the way for further research into related compounds including oxazole derivatives (Naveed et al., 2018).

Scintillation Properties of Plastic Scintillators with 1,3-Oxazole Derivatives

Research into the scintillation properties of plastic scintillators based on polymethyl methacrylate and containing various luminescent dyes, including 1,3-oxazole derivatives, has shown promising results. The use of these derivatives does not alter the scintillation efficiency, optical transparency, or the stability of the scintillators, indicating their potential in enhancing the performance of scintillation materials without compromising their essential properties (Salimgareeva & Kolesov, 2005).

Synthesis and Biological Properties of 4-Phosphorylated 1,3-Azoles

The synthesis and exploration of 4-phosphorylated 1,3-azoles, including oxazoles, have been studied for their chemical and biological properties. These compounds have shown a range of activities, including insectoacaricidal, anti-blastic, and antihypertensive effects, among others. This body of work highlights the versatility and potential of such compounds in the development of new pharmaceuticals and agrochemicals, indicating a promising area for further research into related structures like this compound (Abdurakhmanova et al., 2018).

Properties

IUPAC Name

5-chloro-2-phenyl-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-7(9(12)14)13-10(15-8)6-4-2-1-3-5-6/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOJFIOTCAUJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.